molecular formula C11H11N5 B13883820 5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine

5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine

Cat. No.: B13883820
M. Wt: 213.24 g/mol
InChI Key: RLNUNLZOGNNOFP-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine is a complex organic compound that features both imidazole and indazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the indazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-imidazol-4-yl)methanol: This compound shares the imidazole ring but lacks the indazole ring.

    4-Methyl-5-imidazolemethanol hydrochloride: This compound also features the imidazole ring and is used in similar research applications.

Uniqueness

5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine is unique due to the presence of both imidazole and indazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine

InChI

InChI=1S/C11H11N5/c1-6-10(14-5-13-6)7-2-3-9-8(4-7)11(12)16-15-9/h2-5H,1H3,(H,13,14)(H3,12,15,16)

InChI Key

RLNUNLZOGNNOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC3=C(C=C2)NN=C3N

Origin of Product

United States

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